molecular formula C13H17ClN2O2 B4027269 Ethyl 4-(4-chlorophenyl)piperazine-1-carboxylate

Ethyl 4-(4-chlorophenyl)piperazine-1-carboxylate

Cat. No.: B4027269
M. Wt: 268.74 g/mol
InChI Key: XYUNBULEZMRKTP-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chlorophenyl)piperazine-1-carboxylate is a piperazine-based organic compound of significant interest in advanced chemical and pharmaceutical research. Piperazine derivatives are widely recognized as crucial intermediates in organic synthesis and are frequently explored for their potential biological activities . The structure of this compound, featuring a piperazine ring core, is often associated with specific conformational properties; related compounds have been shown to adopt a chair conformation in the solid state, which can influence their binding and interaction with biological targets . Research into similar piperazine-1-carboxylate esters highlights their value as key building blocks in the development of novel molecules for various applications, including medicinal chemistry and materials science . For instance, piperazine derivatives are fundamental components in several classes of drugs , and their structural frameworks are also investigated for non-linear optical (NLO) applications in the field of optoelectronics . The presence of the 4-chlorophenyl moiety may further modulate the compound's electronic properties and reactivity, making it a versatile scaffold for further chemical modification and exploration. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled as For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

ethyl 4-(4-chlorophenyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-2-18-13(17)16-9-7-15(8-10-16)12-5-3-11(14)4-6-12/h3-6H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUNBULEZMRKTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(4-chlorophenyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various scholarly sources.

Chemical Structure and Properties

The molecular formula of this compound is C18H23ClN4O3C_{18}H_{23}ClN_{4}O_{3}. Its structure includes:

  • Piperazine ring : A six-membered heterocyclic compound containing two nitrogen atoms.
  • Chlorophenyl moiety : This substituent is known for enhancing biological activity.
  • Ethyl ester group : Contributes to the compound's solubility and reactivity.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the piperazine ring.
  • Introduction of the chlorophenyl group via electrophilic aromatic substitution.
  • Esterification to form the ethyl ester derivative.

Purification techniques such as recrystallization or chromatography are often employed to achieve high purity and yield .

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that certain piperazine derivatives can inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Antimicrobial Activity

This compound has demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have reported minimum inhibitory concentration (MIC) values indicating effective antibacterial properties, particularly against pathogens like Staphylococcus aureus and Escherichia coli .

Antituberculosis Properties

Recent investigations into piperazine derivatives have highlighted their potential as antituberculosis agents. This compound and its analogs have been tested for their efficacy against Mycobacterium tuberculosis, showing significant inhibitory effects that warrant further exploration in clinical settings .

Study on Anticancer Effects

In a study published in 2023, a series of piperazine derivatives, including this compound, were evaluated for their cytotoxic effects on breast cancer cell lines. The results indicated that these compounds could induce apoptosis through the mitochondrial pathway, making them potential candidates for further drug development .

Antimicrobial Efficacy Research

A comprehensive study assessed the antimicrobial activity of various piperazine derivatives, including this compound. The findings revealed that this compound exhibited a strong inhibitory effect on bacterial growth, with MIC values comparable to standard antibiotics used in clinical practice.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotable Findings
This compoundAnticancer, AntimicrobialInduces apoptosis; effective against S. aureus
Piperazine-based antibioticsAntibacterialBroad-spectrum activity; used in clinical settings
Other piperazine derivativesVariesSome show enhanced activity against specific pathogens

Scientific Research Applications

Ethyl 4-(4-chlorophenyl)piperazine-1-carboxylate exhibits multiple biological activities that make it a candidate for therapeutic development:

  • Antimicrobial Activity : Research indicates that the compound possesses significant antimicrobial properties, making it a potential candidate for developing new antibiotics .
  • Anticancer Properties : Studies have shown that derivatives of piperazine can induce apoptosis in cancer cells. This compound may exhibit similar effects, targeting specific pathways involved in cancer cell proliferation .
  • Neuropharmacological Effects : The compound's structure suggests potential interactions with neurotransmitter systems, which could be beneficial in treating neurological disorders .

Industrial Applications

In addition to its medicinal uses, this compound is utilized in various industrial applications:

  • Agrochemical Development : The compound serves as a building block for synthesizing agrochemicals, contributing to advancements in agricultural practices.
  • Analytical Chemistry : It can be analyzed using high-performance liquid chromatography (HPLC), facilitating the isolation and purification of related compounds in research settings .

Case Studies

Several studies highlight the applications and effectiveness of this compound:

  • Anticancer Study : A preclinical study explored the anticancer effects of this compound on leukemia cell lines. Results indicated significant cytotoxicity, suggesting its potential as a chemotherapeutic agent .
  • Antimicrobial Research : Another study assessed the antimicrobial activity against various bacterial strains. The compound demonstrated promising results, supporting further investigation into its use as an antibiotic .
  • Pharmacokinetic Analysis : Research into the pharmacokinetics of piperazine derivatives has shown that they generally exhibit good bioavailability and absorption profiles, which are critical for drug development .

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl carboxylate group undergoes hydrolysis under acidic or alkaline conditions to yield carboxylic acid derivatives.

Acidic Hydrolysis

  • Conditions : Concentrated sulfuric acid (H₂SO₄) or hydrobromic acid (HBr) at 80–85°C .

  • Outcome : Conversion to 4-(4-chlorophenyl)piperazine-1-carboxylic acid.

  • Byproducts : Recovery of amines (e.g., benzylamine) via solvent extraction .

Alkaline Hydrolysis

  • Conditions : Potassium hydroxide (KOH) in ethanol/water mixtures under reflux .

  • Yield : ≥77% after purification via toluene extraction .

Nucleophilic Substitution at Piperazine Nitrogen

The secondary amine in the piperazine ring participates in alkylation and acylation reactions.

Acylation with Carbodiimide Coupling

  • Reagents : HOBT (benzotriazol-1-ol), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), triethylamine .

  • Conditions : Dichloromethane (DCM), room temperature, 16h .

  • Application : Synthesis of peptidomimetics (e.g., 4-((S)-2-amino-3-tert-butoxycarbonylamino-propionyl)-piperazine-1-carboxylate) .

YieldReaction ConditionsProduct Purification
77%DCM, RT, 16hExtraction, MgSO₄ drying

Suzuki–Miyaura Coupling

The 4-chlorophenyl group can undergo palladium-catalyzed cross-coupling with boronic acids.

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

  • Base : Na₂CO₃ or K₃PO₄ in toluene/ethanol.

  • Outcome : Substitution of the chlorine atom with aryl/heteroaryl groups.

Salt Formation

The piperazine nitrogen forms stable salts with acids, enhancing pharmaceutical applicability .

  • Acid Choices : Hydrochloric acid (HCl), hydrobromic acid (HBr).

  • Procedure : Direct gas purging or solvent saturation .

  • Products : Monohydrochloride or dihydrochloride salts .

Reductive Amination

The amine reacts with carbonyl compounds (e.g., ketones) under reducing conditions.

  • Reductant : Sodium cyanoborohydride (NaBH₃CN).

  • Solvent : Methanol, 20°C, 12h .

  • Yield : 77% after recrystallization .

Sulfonylation

The piperazine nitrogen reacts with sulfonyl chlorides to form sulfonamides .

  • Conditions : Pyridine or triethylamine as base, DCM solvent .

Mechanistic Insights

  • Ester Hydrolysis : Proceeds via nucleophilic attack by water (acidic) or hydroxide (basic) at the carbonyl carbon, forming a tetrahedral intermediate .

  • Acylation : Carbodiimide activates the carboxylic acid, forming an active ester intermediate that reacts with the piperazine amine .

This compound’s versatility in nucleophilic substitutions, cross-couplings, and salt formations underscores its utility in medicinal chemistry and organic synthesis .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Functional Group Modifications

The biological and physicochemical properties of piperazine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Key Substituents Molecular Weight (g/mol) Reported Activity Reference
Ethyl 4-(4-chlorophenyl)piperazine-1-carboxylate (Target) 4-Chlorophenyl, ethyl carboxylate 268.75 (calculated) N/A (Inferred: Intermediate for bioactive molecules) N/A
Ethyl 4-((4-chlorophenyl)sulfonyl)piperazine-1-carboxylate 4-Chlorophenyl sulfonyl 332.8 N/A (Increased polarity due to sulfonyl group)
Ethyl 4-(2-(4-chlorophenyl)cyclopropane-1-carbonyl)piperazine-1-carboxylate 4-Chlorophenyl cyclopropane-carbonyl 345.83 (calculated) Antimicrobial (76% yield; MIC values not reported)
Ethyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate 4-Amino-2-chlorophenyl 283.76 N/A (Amino group enhances potential for hydrogen bonding)
Ethyl 4-[2-hydroxy-3-(9-oxo-9H-xanthen-2-yloxy)propyl]piperazine-1-carboxylate Xanthone-linked hydroxypropyl 452.48 (calculated) Antimycobacterial (94% inhibition of M. tuberculosis; cytotoxic SI < 1)
Ethyl 4-(4-{3-amino-2-[(4-chlorophenyl)carbamoyl]-6-methylthieno[2,3-b]pyridin-4-yl}-3-chlorophenyl)piperazine-1-carboxylate Thienopyridine-carboxamide, dual chlorophenyl 634.56 (calculated) Antiplasmodial (58% yield; IC₅₀ not reported)
Key Observations:
  • Polarity Modulation : Sulfonyl () and carbonyl () groups increase polarity compared to the parent compound, influencing solubility and membrane permeability.
  • Bioactivity : Cyclopropane-carbonyl derivatives (e.g., ) exhibit antimicrobial activity, while xanthone-linked analogs () show potent antimycobacterial effects but with cytotoxicity.
  • Structural Complexity: Thienopyridine-carboxamide derivatives () demonstrate enhanced antiplasmodial activity, likely due to extended π-π interactions with target proteins.

Q & A

Q. What experimental controls are critical when evaluating this compound’s enzyme inhibition?

  • Methodology :
  • Positive Controls : Include known inhibitors (e.g., MJN110 for MAGL) to validate assay conditions .
  • Vehicle Controls : Test DMSO/ethanol solvent effects on enzyme activity .
  • Blind Experiments : Use double-blinding to minimize bias in data interpretation .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-(4-chlorophenyl)piperazine-1-carboxylate
Reactant of Route 2
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Ethyl 4-(4-chlorophenyl)piperazine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.